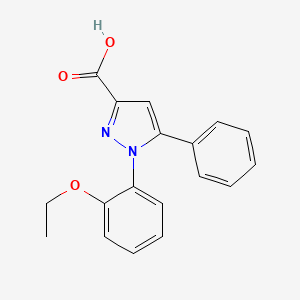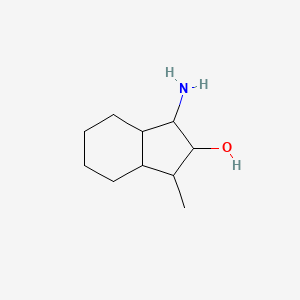
1-Amino-3-methyloctahydro-1H-inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-methyloctahydro-1H-inden-2-ol is a chemical compound with a unique structure that includes an amino group and a hydroxyl group attached to an indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-methyloctahydro-1H-inden-2-ol typically involves the reduction of corresponding ketones or aldehydes followed by amination.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the indanone precursor is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This is followed by amination using ammonia or an amine source under controlled conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-methyloctahydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated amine.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated amines.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
1-Amino-3-methyloctahydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Amino-3-methyloctahydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-indanol: Similar structure but lacks the methyl group at the 3-position.
1-Aminoindan: Lacks the hydroxyl group and has a simpler structure.
2-Aminoindan: Amino group is positioned differently on the indane ring.
Uniqueness
1-Amino-3-methyloctahydro-1H-inden-2-ol is unique due to the presence of both an amino and a hydroxyl group on the indane ring, along with a methyl group at the 3-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62210-19-9 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-amino-3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-2-ol |
InChI |
InChI=1S/C10H19NO/c1-6-7-4-2-3-5-8(7)9(11)10(6)12/h6-10,12H,2-5,11H2,1H3 |
InChI Key |
AJGYISWZAZWFSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCCC2C(C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


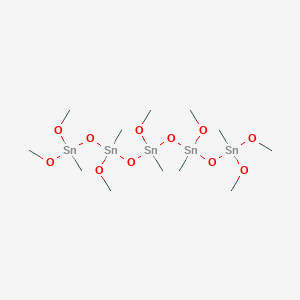
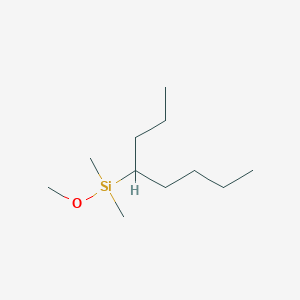
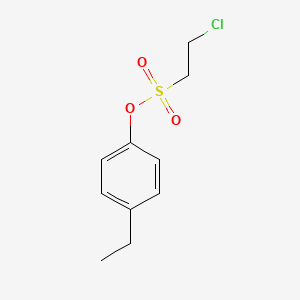
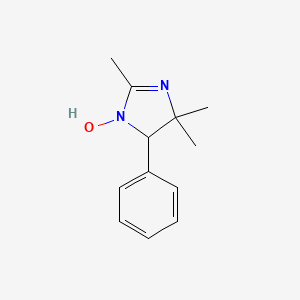
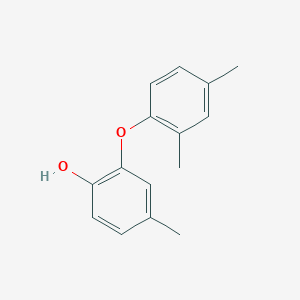
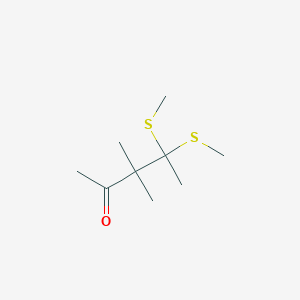
![1-[(3-Cyanophenyl)methyl]-5-nitroquinolin-1-ium perchlorate](/img/structure/B14547334.png)
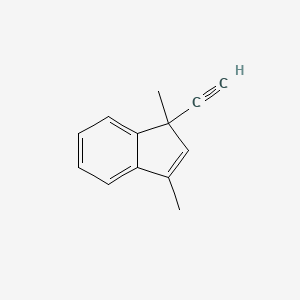
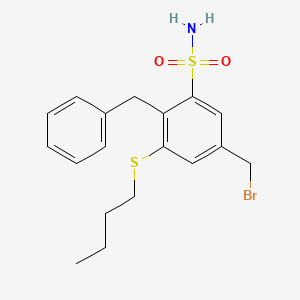
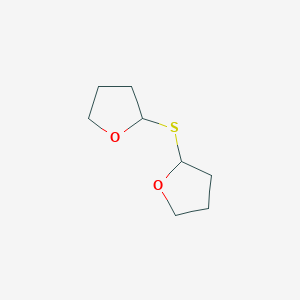
![7H-Indolo[3,2-c]quinoline, 8,9,10,11-tetrahydro-](/img/structure/B14547365.png)
![3-{2-[1-(Prop-2-en-1-yl)pyridin-2(1H)-ylidene]ethylidene}pentane-2,4-dione](/img/structure/B14547368.png)
